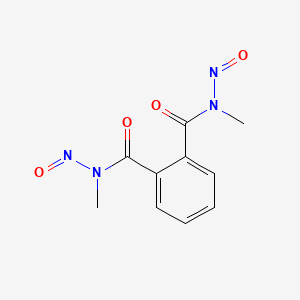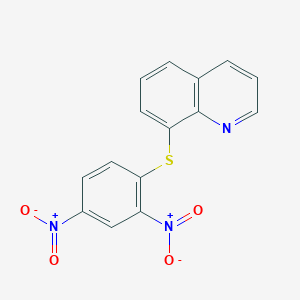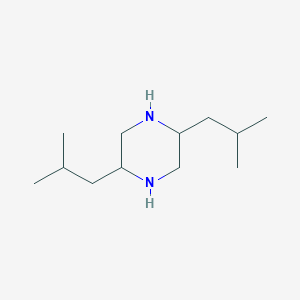
2,5-Dimethyl-1,3,5-hexatriene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-1,3,5-hexatriene is an organic compound with the molecular formula C8H12 It is a conjugated triene, meaning it contains three alternating double bonds within its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Dimethyl-1,3,5-hexatriene can be synthesized through various methods. One common approach involves the dehydrohalogenation of 2,5-dimethyl-3,4-dibromohexane using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-1,3,5-hexatriene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the double bonds can yield saturated hydrocarbons.
Cycloaddition: It can participate in Diels-Alder reactions to form cyclic compounds.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid or osmium tetroxide can be used.
Reduction: Catalysts such as palladium on carbon or platinum are commonly employed.
Cycloaddition: Typically requires dienophiles and can be facilitated by heat or light.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Cycloaddition: Cyclohexene derivatives.
Applications De Recherche Scientifique
2,5-Dimethyl-1,3,5-hexatriene has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and pericyclic reactions.
Biology: Employed in studies of membrane fluidity and dynamics due to its fluorescent properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-1,3,5-hexatriene in chemical reactions often involves its conjugated system. The alternating double bonds allow for delocalization of electrons, making it reactive in processes like cycloaddition and oxidation. In biological systems, its fluorescent properties enable it to interact with lipid bilayers, providing insights into membrane dynamics.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Hexatriene: Similar structure but without methyl groups.
2,4-Hexadiene: Contains two double bonds instead of three.
1,3-Butadiene: A simpler conjugated diene.
Uniqueness
2,5-Dimethyl-1,3,5-hexatriene is unique due to the presence of methyl groups, which influence its reactivity and physical properties. These groups can affect the compound’s stability, reactivity in cycloaddition reactions, and its interaction with biological membranes.
Propriétés
Numéro CAS |
41233-74-3 |
|---|---|
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
(3E)-2,5-dimethylhexa-1,3,5-triene |
InChI |
InChI=1S/C8H12/c1-7(2)5-6-8(3)4/h5-6H,1,3H2,2,4H3/b6-5+ |
Clé InChI |
ZVFFWOKVVPSTAL-AATRIKPKSA-N |
SMILES isomérique |
CC(=C)/C=C/C(=C)C |
SMILES canonique |
CC(=C)C=CC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide](/img/structure/B14166408.png)
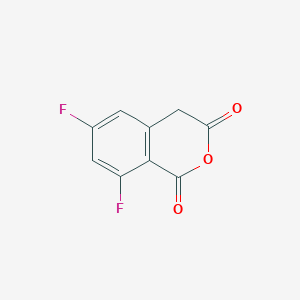


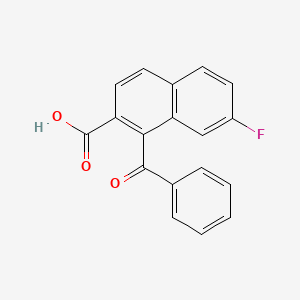
![N'-{(Z)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide](/img/structure/B14166428.png)
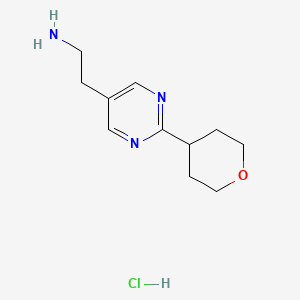
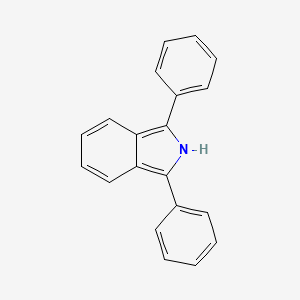
![2-[(2,2-diphenylacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B14166447.png)
